Ethyl 2-carbamoyl-2-cyanoacetate
Description
Significance and Research Context of the Compound
Ethyl 2-carbamoyl-2-cyanoacetate, also known by its alternative name N-Cyanoacetylurethane, has emerged as a compound of interest due to its utility in the construction of complex molecular architectures. nih.govcymitquimica.com Its significance lies in its role as a precursor to various organic structures, including those with potential applications in medicinal chemistry. For instance, it has been utilized in the synthesis of thyroid hormone receptor-β (THR-β) agonists, which are under investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). acs.org Furthermore, the compound serves as a starting material for the synthesis of 5-cyanouracils, which are known to exhibit growth inhibitory effects on microorganisms, highlighting its potential in the development of new therapeutic agents. researchgate.net
The academic inquiry into this compound is often linked to the broader field of heterocyclic chemistry. The presence of multiple functional groups within a single molecule provides a platform for a variety of cyclization reactions, leading to the formation of diverse ring systems. This has drawn the attention of researchers focused on developing efficient synthetic routes to novel heterocyclic compounds.
A key synthetic application of this compound is in the preparation of ketene (B1206846) dithioacetals. This is achieved through the condensation of N-cyanoacetylurethane with carbon disulfide in the presence of a base, followed by treatment with an alkylating agent such as methyl iodide. researchgate.net
Fundamental Reactivity and Structural Features for Synthetic Utility
The synthetic utility of this compound stems from its distinct structural features, which include an ethyl ester group, a cyano (nitrile) group, and a carbamoyl (B1232498) (amide) group, all attached to a central carbon atom. This central carbon is also bonded to a hydrogen atom, making the methylene (B1212753) group highly acidic and thus a key site for reactivity.
The molecule possesses several reactive sites that can be targeted in chemical reactions:
Active Methylene Group: The hydrogen on the carbon atom situated between the cyano and carbamoyl groups is acidic, making this position susceptible to deprotonation by a base. The resulting carbanion can then act as a nucleophile in various condensation reactions.
Cyano Group: The nitrile functionality can undergo a range of transformations, including hydrolysis to a carboxylic acid or reduction to an amine. It can also participate in cycloaddition reactions.
Carbamoyl Group: The amide functionality can also be hydrolyzed and is involved in cyclization reactions, often leading to the formation of heterocyclic rings.
Ethyl Ester Group: The ester can be hydrolyzed to a carboxylic acid or can undergo transesterification with other alcohols.
This combination of functional groups allows for a rich and varied chemistry, enabling the construction of complex molecules through sequential or one-pot reactions.
Scope and Trajectory of Academic Inquiry on the Compound
Current academic research on this compound is primarily focused on its application as a synthetic intermediate. A notable method for its synthesis involves the reaction of 2-cyanoacetic acid with ethyl aminoformate in the presence of a condensing agent such as phosphorus oxychloride in a suitable solvent like toluene.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Yield |
| 2-Cyanoacetic acid | Ethyl aminoformate | Phosphorus oxychloride | Toluene/DMF | 67% |
Table 1: Synthesis of this compound
The trajectory of research appears to be directed towards expanding its utility in the synthesis of novel heterocyclic compounds with potential biological activity. Its role as a precursor to THR-β agonists is a recent example of its application in medicinal chemistry research. acs.org Future investigations are likely to further explore the reactivity of its various functional groups to access an even wider range of molecular scaffolds. The development of more efficient and environmentally benign synthetic methods for its preparation and its use in multicomponent reactions are also anticipated areas of future research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-2-cyano-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(10)4(3-7)5(8)9/h4H,2H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBVVBITKHLJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Approaches for Ethyl 2 Carbamoyl 2 Cyanoacetate
Classical and Established Synthetic Pathways
The traditional routes to Ethyl 2-carbamoyl-2-cyanoacetate are founded on fundamental organic reactions, primarily involving nucleophilic attacks and reactions with highly electrophilic reagents.
Nucleophilic Addition and Dehydration Mechanisms
The synthesis of this compound can be conceptualized through a process involving the carbamoylation of an active methylene (B1212753) precursor, ethyl cyanoacetate (B8463686). The methylene group in ethyl cyanoacetate is acidic due to the electron-withdrawing effects of the adjacent nitrile and ester groups, making it susceptible to deprotonation and subsequent nucleophilic attack. wikipedia.org
A plausible classical pathway involves the generation of a carbanion from ethyl cyanoacetate using a suitable base. This nucleophile then attacks an electrophilic carbamoylating agent. Alternatively, a related precursor, such as a malonic acid derivative, can be activated to facilitate amide bond formation. For instance, a general approach involves activating a carboxylic acid group, followed by reaction with ammonia. A documented synthesis of a similar compound, ethyl 2-carbamoyl-2-(cyclopropyloxyimino)acetate, proceeds by activating the corresponding carboxylic acid with phosphorus oxychloride and dimethylformamide, which is then reacted with a solution of ammonia. prepchem.com This two-step sequence, involving activation and then nucleophilic substitution by ammonia, represents a classical method for constructing the carbamoyl (B1232498) group.
Isocyanate-Mediated Synthesis Routes
Isocyanates are highly reactive electrophiles that readily engage with nucleophiles, providing a direct route for the synthesis of amides and related structures. Chlorosulfonyl isocyanate (CSI) is a particularly potent reagent used for this purpose due to the strong electron-withdrawing nature of the chlorosulfonyl group, which enhances the electrophilicity of the isocyanate carbon. beilstein-journals.org
The reaction of an active methylene compound like ethyl cyanoacetate with CSI provides a direct pathway to introduce the carbamoyl functionality. The mechanism involves the deprotonation of ethyl cyanoacetate by a mild base to form a stabilized carbanion. This carbanion then performs a nucleophilic attack on the central carbon of the isocyanate group in CSI. This addition forms an N-chlorosulfonyl amide intermediate. Subsequent hydrolysis of the chlorosulfonyl group under controlled conditions yields the desired this compound. wpmucdn.comnih.gov This method is characterized by mild reaction conditions and high reactivity, avoiding the need for more vigorous dehydrating agents. orgsyn.org
Table 1: Isocyanate-Based Synthesis Approach
| Reactant 1 | Reactant 2 | Key Features | Product |
|---|
Modern and Green Chemistry Methodologies in Compound Synthesis
Contemporary synthetic chemistry emphasizes efficiency, atom economy, and reduced environmental impact. These principles are reflected in the advanced methodologies applied to the synthesis of complex molecules, including derivatives of this compound.
One-Pot Multicomponent Reaction Strategies
While this compound is not typically the final product of a one-pot multicomponent reaction (MCR), its precursor, ethyl cyanoacetate, is a cornerstone building block in this field. researchgate.net MCRs are highly efficient processes where three or more reactants combine in a single reaction vessel to form a complex product, minimizing intermediate isolation steps and waste generation.
Ethyl cyanoacetate is a frequent participant in well-known MCRs, such as the Hantzsch pyridine (B92270) synthesis and the Gewald reaction. beilstein-journals.org For example, novel thiazole (B1198619) derivatives can be synthesized in a one-pot procedure from ethyl acetoacetate (B1235776) (a related active methylene compound), N-bromosuccinimide, and substituted thioureas, showcasing the efficiency of this approach for building complex heterocyclic systems. mobt3ath.com These reactions underscore the value of the ethyl cyanoacetate scaffold in modern synthetic strategies aimed at rapidly generating molecular diversity.
Stereoselective Synthesis Techniques
This compound possesses a stereocenter at the α-carbon, meaning it can exist as a pair of enantiomers. The development of stereoselective synthetic methods to control this chirality is a significant goal in modern organic chemistry. While direct enantioselective synthesis of this specific compound is not widely documented, the principles are well-established in related systems.
Stereocontrol is often achieved by using chiral catalysts or chiral auxiliaries. mdpi.com For instance, asymmetric Diels-Alder reactions involving derivatives of ethyl cyanoacetate, such as chiral (E)-2-cyanocinnamates, have been successfully performed. unirioja.es In these reactions, a chiral auxiliary, like (S)-ethyl lactate (B86563) or (R)-pantolactone, is attached to the molecule to direct the approach of the reacting partner, leading to high diastereoselectivity. The auxiliary can then be cleaved to yield an enantiomerically enriched product. This demonstrates that it is feasible to control the stereochemistry of molecules containing the cyanoacetate framework, a strategy that could be adapted for the stereoselective synthesis of this compound.
Table 2: Principles of Stereoselective Synthesis for Cyanoacetate Derivatives
| Technique | Description | Example from Related Systems |
|---|---|---|
| Chiral Auxiliaries | A removable chiral group is attached to the substrate to direct the stereochemical outcome of a reaction. | Use of (S)-ethyl lactate and (R)-pantolactone in Diels-Alder reactions of (E)-2-cyanocinnamates. unirioja.es |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. ajrconline.org These advantages stem from the direct and efficient heating of the reaction mixture through dielectric polarization.
This technology has been extensively applied to reactions involving ethyl cyanoacetate and its derivatives. A prime example is the Knoevenagel condensation, which is significantly accelerated under microwave irradiation, often in solvent-free conditions. researchgate.nethstu.ac.bd For instance, the synthesis of various unsaturated cyanoacetamide derivatives has been achieved in minutes with high yields by reacting aldehydes and cyanoacetamide with a catalytic amount of ammonium (B1175870) acetate (B1210297) under microwave irradiation. nih.gov The reaction conditions are typically mild, involving low power and short exposure times. unifap.br This body of research strongly supports the application of microwave-assisted protocols for the efficient and environmentally benign synthesis of this compound.
Table 3: Comparison of Conventional vs. Microwave-Assisted Knoevenagel Condensation
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | Hours | Seconds to Minutes hstu.ac.bdnih.gov |
| Energy Source | External heating (oil bath, heating mantle) | Microwave Irradiation |
| Solvent | Often requires organic solvents | Frequently performed under solvent-free conditions researchgate.net |
| Yield | Variable, often moderate | Generally high to excellent nih.gov |
Ultrasound-Assisted Synthetic Protocols
The application of ultrasound irradiation in organic synthesis has emerged as a powerful technique to enhance reaction rates, improve yields, and promote milder reaction conditions. This approach, often referred to as sonochemistry, utilizes the energy of ultrasonic waves to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. The extreme localized temperatures and pressures generated during cavitation can significantly accelerate chemical reactions. In the context of cyanoacetate chemistry, ultrasound has been effectively employed to facilitate Knoevenagel condensations, a key reaction for C-C bond formation.
Research has demonstrated the utility of ultrasound in the synthesis of ethyl alkylidene cyanoacetates through the Knoevenagel condensation of ethyl cyanoacetate with various ketones. researchgate.net This method presents a significant improvement over classical procedures, which often necessitate long reaction times and yield moderate results. researchgate.net The sonochemical approach, by contrast, can be conducted without a solvent, offering a more environmentally benign and efficient alternative. researchgate.net
For instance, the condensation of ketones with ethyl cyanoacetate catalyzed by ammonium acetate–acetic acid under ultrasound irradiation has been shown to produce ethyl alkylidene cyanoacetates in yields ranging from 31% to 89%. researchgate.net The reactions are typically carried out at temperatures between 41–50°C for 3.5 to 9 hours. researchgate.net This represents a notable improvement in terms of reaction time and yield when compared to traditional heating methods. researchgate.net
The table below summarizes the results of the ultrasound-assisted synthesis of various ethyl cycloalkylidene cyanoacetates.
Table 1: Ultrasound-Assisted Knoevenagel Condensation of Ethyl Cyanoacetate with Cycloalkanones
| Entry | Cycloalkanone | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclobutanone | Ethyl 2-cyclobutylidene-2-cyanoacetate | 9.0 | 31 |
| 2 | Cyclopentanone | Ethyl 2-cyclopentylidene-2-cyanoacetate | 3.5 | 89 |
| 3 | Cyclohexanone | Ethyl 2-cyclohexylidene-2-cyanoacetate | 4.0 | 85 |
| 4 | Cycloheptanone | Ethyl 2-cycloheptylidene-2-cyanoacetate | 4.5 | 82 |
| 5 | Cyclooctanone | Ethyl 2-cyclooctylidene-2-cyanoacetate | 5.0 | 78 |
| 6 | Cyclododecanone | Ethyl 2-cyclododecylidene-2-cyanoacetate | 5.5 | 75 |
Data sourced from a study on the sonochemical synthesis of ethyl alkylidene o-cyanoacetates. researchgate.net
Similarly, the synthesis of ethyl α-cyanocinnamates, another class of ethyl cyanoacetate derivatives, has been successfully achieved using ultrasound irradiation. The Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate, catalyzed by potassium fluoride-alumina (KF-Al2O3) in ethanol (B145695), proceeds with excellent yields of 97-99% under ultrasonic conditions. nih.govresearchgate.net This highlights the broad applicability of ultrasound in promoting the synthesis of various derivatives of ethyl cyanoacetate.
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Carbamoyl 2 Cyanoacetate
Condensation Reactions and Functional Group Transformations
The active methylene (B1212753) group of ethyl 2-carbamoyl-2-cyanoacetate, flanked by two electron-withdrawing groups (cyano and ester), is highly acidic and serves as a potent nucleophile in various condensation reactions. These reactions are fundamental to extending the carbon skeleton and introducing functionalities that can subsequently participate in cyclization steps.
This compound readily reacts with amine nucleophiles, leading primarily to the formation of N-substituted 2-cyanoacetamides. researchgate.net This reaction typically involves the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of ethanol (B145695). The reaction is a common strategy for introducing specific side chains and is often the initial step in multi-step syntheses of more complex heterocyclic systems. researchgate.net
The reaction of arylamines with an excess of ethyl cyanoacetate (B8463686) at elevated temperatures (around 150°C) is a widely used method for producing cyanoacetanilide derivatives. researchgate.net More contemporary methods utilize microwave irradiation to accelerate the reaction and improve yields; for instance, the reaction between p-anisidine (B42471) and ethyl cyanoacetate in trichlorobenzene under microwave conditions yields 2-cyano-N-(4-methoxyphenyl) acetamide (B32628) in high yield. researchgate.net
Detailed research has demonstrated this transformation with various amino-heterocycles. For example, reacting 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in refluxing dimethylformamide (DMF) produces 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. nih.gov Similarly, 5-methylthiazol-2-amine condenses with ethyl cyanoacetate to give 2-cyano-N-(5-methylthiazol-2-yl)acetamide. ekb.eg These resulting N-substituted cyanoacetamides are crucial intermediates for building more elaborate heterocyclic frameworks. nih.govekb.eg
Table 1: Synthesis of N-Substituted 2-Cyanoacetamides
| Amine Nucleophile | Reagent | Conditions | Product | Reference |
| Arylamines | Ethyl cyanoacetate | 150°C | Cyanoacetanilides | researchgate.net |
| p-Anisidine | Ethyl cyanoacetate | Microwave, Trichlorobenzene | 2-Cyano-N-(4-methoxyphenyl) acetamide | researchgate.net |
| 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | Ethyl cyanoacetate | DMF, Reflux | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | nih.gov |
| 5-Methylthiazol-2-amine | Ethyl cyanoacetate | 1,4-Dioxane, Reflux | 2-Cyano-N-(5-methylthiazol-2-yl)acetamide | ekb.eg |
| Benzylamine | Ethyl cyanoacetate | THF, Butyl lithium | N-benzylcyanoacetamide | researchgate.net |
The active methylene group in this compound and its derivatives readily participates in Knoevenagel condensation with aldehydes and ketones. This reaction, typically catalyzed by a weak base like piperidine (B6355638), results in the formation of an α,β-unsaturated system, often referred to as a benzylidene or acrylamide (B121943) derivative. These products are key intermediates for subsequent cyclization reactions.
For example, 2-cyano-N-(5-methylthiazol-2-yl)acetamide, formed from the initial reaction of ethyl cyanoacetate with an amine, can be condensed with aromatic aldehydes to yield the corresponding acrylamide derivatives. ekb.eg A series of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates were successfully synthesized through the Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various substituted benzaldehydes in toluene, using piperidine and acetic acid as catalysts. ijcmas.com These acrylamide intermediates serve as electrophilic substrates for Michael additions, which are pivotal in the construction of heterocyclic rings like pyridines. ekb.egijcmas.com
Table 2: Knoevenagel Condensation of Ethyl Cyanoacetate Derivatives
| Methylene Compound | Aldehyde/Ketone | Conditions | Product Type | Reference |
| 2-Cyano-N-(5-methylthiazol-2-yl)acetamide | Aromatic aldehydes | - | Acrylamide derivatives | ekb.eg |
| Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Substituted benzaldehydes | Toluene, Piperidine, Acetic acid | Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates | ijcmas.com |
| Acetyl derivative of a pyrimidine (B1678525) | Aromatic aldehydes | Alcoholic sodium hydroxide (B78521) | Chalcones | ekb.eg |
Cyclization Reactions for Diverse Heterocyclic Ring Systems
The true synthetic utility of this compound is realized in its application to form a multitude of heterocyclic rings. The functional groups within the molecule and its condensation products provide the necessary reactive sites for intramolecular and intermolecular cyclizations.
This compound is a cornerstone in the synthesis of pyrazoles and pyrimidines, two classes of nitrogen-containing heterocycles of significant interest.
Pyrazole Synthesis: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine (B178648) derivatives. longdom.org In a multi-component approach, ethyl cyanoacetate can react with an aldehyde and hydrazine hydrochloride in water to efficiently produce 1-H-pyrazole derivatives. longdom.org Alternatively, the acrylamide intermediates derived from Knoevenagel condensation can be treated with hydrazines. The reaction of these α,β-unsaturated systems with hydrazine hydrate (B1144303) or phenyl hydrazine leads to the cyclization and formation of aminopyrazole derivatives through a Michael addition followed by intramolecular condensation. ekb.eg
Pyrimidine Synthesis: The Biginelli reaction is a classic and highly efficient one-pot, three-component synthesis of dihydropyrimidinones. iau.ir This reaction typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (or equivalent, like ethyl cyanoacetate), and urea (B33335) or thiourea. iau.irekb.eg For instance, refluxing ethyl cyanoacetate, thiourea, and an aromatic aldehyde in ethanol with a base like potassium carbonate affords 6-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives. ekb.eg This method has been widely adopted due to its operational simplicity and the biological relevance of the resulting pyrimidine scaffolds. ekb.egekb.eg Furthermore, derivatives such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide can be cyclized with phenyl isothiocyanate, where the acetamido moiety attacks the isothiocyanate, leading to a 6-thioxo-2-pyrimidone derivative after a 1,6-dipolar cyclization. nih.gov
Table 3: Pyrazole and Pyrimidine Synthesis from Ethyl Cyanoacetate
| Target Heterocycle | Key Reactants | Reaction Type | Key Features | Reference |
| Pyrazole | Ethyl cyanoacetate, Aldehyde, Hydrazine | Multi-component condensation | Efficient, water-based synthesis | longdom.org |
| Aminopyrazole | Acrylamide derivative, Hydrazine | Michael addition-cyclization | Utilizes Knoevenagel product | ekb.eg |
| Dihydropyrimidinone | Ethyl cyanoacetate, Aldehyde, Urea/Thiourea | Biginelli Reaction | One-pot, three-component synthesis | iau.irekb.eg |
| Thioxo-pyrimidone | Cyanoacetamide derivative, Phenyl isothiocyanate | Nucleophilic attack, 1,6-dipolar cyclization | Forms fused pyrimidine systems | nih.gov |
The synthesis of sulfur-containing heterocycles such as thiophenes and thiazoles can also be achieved using this compound or its derivatives as starting materials.
Thiophene Synthesis: The Gewald reaction is a powerful method for synthesizing 2-aminothiophenes. This multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyano ester (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. ijcmas.com A variation of this reaction utilizes cyanoacetamide derivatives. For example, 2-cyanoacetamides can undergo heterocyclization with 2,5-dihydroxy-1,4-dithiane (a source of sulfur) to produce aminothiophene intermediates, which are valuable for further functionalization. nih.gov
Thiazole (B1198619) Synthesis: While direct cyclization of this compound to a thiazole is less common, its derivatives are instrumental. A 2-cyano-N-heterocyclic acetamide can be used to construct fused thiazole systems. nih.gov For example, the reaction of a thioamide, which can be prepared from a related dinitrile compound, with α-bromocarbonyl compounds is a standard route (Hantzsch synthesis) to the thiazole ring. scispace.com The initial reaction of an amino-thiazole with ethyl cyanoacetate produces a cyanoacetamide derivative that carries the thiazole moiety, which can then be used in subsequent transformations to build more complex structures. ekb.eg
This compound is extensively used in the synthesis of functionalized pyridines and their fused analogs, which are prevalent in pharmaceuticals and functional materials.
The synthesis often relies on the reactivity of the active methylene group and the nitrile functionality. Refluxing chalcones (α,β-unsaturated ketones) with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of 2-oxo-1,2-dihydropyridine-3-carbonitriles. researchgate.net This reaction proceeds via a Michael addition followed by intramolecular cyclization and subsequent dehydration/oxidation.
Multi-component reactions are also highly effective. A four-component reaction of enaminones, benzaldehyde, hydrazine dihydrochloride, and ethyl cyanoacetate can be employed to construct pyrazolo[3,4-b]pyridine derivatives. longdom.org Fused pyridine (B92270) systems, such as chromeno[3,4-c]pyridines, are synthesized through the Michael addition of ethyl cyanoacetate to a suitable bis(chromene) precursor, followed by cyclization. orientjchem.org In another approach, a phenylhydrazo derivative of a cyanoacetamide can be reacted with ethyl cyanoacetate to yield 3-phenylazo-pyridone derivatives. nih.gov
Table 4: Pyridine and Fused Pyridine Synthesis Strategies
| Product Type | Key Reactants | Reaction Name/Type | Key Features | Reference |
| Dihydropyridine-3-carbonitrile | Chalcone, Ethyl cyanoacetate, Ammonium acetate | Hantzsch-like reaction | Builds the pyridine ring from an unsaturated ketone | researchgate.net |
| Pyrazolo[3,4-b]pyridine | Enaminone, Aldehyde, Hydrazine, Ethyl cyanoacetate | Four-component reaction | Efficient assembly of a fused system | longdom.org |
| Chromeno[3,4-c]pyridine | Bis(chromene), Ethyl cyanoacetate | Michael addition-cyclization | Creates complex fused heterocycles | orientjchem.org |
| Pyridone derivative | Phenylhydrazo derivative, Ethyl cyanoacetate | Condensation-cyclization | Forms highly substituted pyridones | nih.gov |
Coumarin (B35378) and Related Oxygen-Containing Heterocycle Synthesis
This compound is a key building block in the synthesis of coumarins and other oxygen-containing heterocyclic compounds. The Knoevenagel condensation is a primary method for these syntheses, often involving the reaction of this compound with salicylaldehydes. researchgate.net
The reaction between salicylaldehyde (B1680747) and ethyl cyanoacetate can lead to either coumarin-3-carboxylate ester or 3-cyanocoumarin. researchgate.net The choice of catalyst and reaction conditions significantly influences the product distribution and yield. For instance, various catalysts such as piperidine, iron (III) chloride, and choline (B1196258) chloride have been employed, with yields of substituted ethyl 2-oxo-2H-chromene-3-carboxylates ranging from 25% to 95%. nih.gov High yields have been achieved using choline chloride in water and in solvent-free reactions with MgFe2O4 nanoparticles. nih.gov
A three-component, one-pot synthesis of 3-benzoxazole coumarins has been developed by reacting salicylaldehyde, ethyl cyanoacetate, and o-aminophenol. researchgate.net This method, often carried out in solvents like n-butanol, provides a direct route to complex coumarin derivatives. researchgate.net Furthermore, the synthesis of coumarin fluorescent dyes can be achieved by reacting ethyl cyanoacetate, 4-N,N-diethylamino salicylaldehyde, and an o-aminophenol derivative in a protic polar solvent without the need for a catalyst. google.com
The following table summarizes the synthesis of various coumarin derivatives using ethyl cyanoacetate as a starting material:
| Starting Materials | Catalyst/Solvent | Product | Yield (%) |
| Salicylaldehydes, Ethyl Cyanoacetate | Choline chloride/Water | Substituted ethyl 2-oxo-2H-chromene-3-carboxylates | 91-92 |
| Salicylaldehydes, Ethyl Cyanoacetate | MgFe2O4 nanoparticles (solvent-free) | Substituted ethyl 2-oxo-2H-chromene-3-carboxylates | 88-93 |
| Salicylaldehyde, Ethyl Cyanoacetate, o-Aminophenol | n-Butanol | 3-Benzoxazole coumarins | 40-79 |
| 4-N,N-Diethylamino salicylaldehyde, Ethyl Cyanoacetate, o-Aminophenol derivative | Protic polar solvent | Coumarin fluorescent dye | High |
Indazole and Related Nitrogen-Containing Ring Synthesis
This compound serves as a precursor for the synthesis of various nitrogen-containing heterocycles, including indazoles. While direct synthesis of indazoles from this compound is less common, its derivatives can be utilized in cyclization reactions. For instance, the synthesis of 2H-indazoles can be achieved through a [3 + 2] dipolar cycloaddition of sydnones with arynes, a method that provides good to excellent yields and avoids contamination with 1H-indazoles. nih.gov The resulting halogenated indazoles can be further functionalized. nih.gov
The versatility of ethyl cyanoacetate, a closely related compound, in forming nitrogen heterocyles like pyrazoles, pyrimidines, and pyrroles highlights the potential of its carbamoyl (B1232498) derivative in similar synthetic strategies. wikipedia.org For example, the synthesis of allopurinol (B61711), a pyrazolo-pyrimidine, starts with a Knoevenagel condensation of ethyl cyanoacetate with triethyl orthoformate, followed by cyclization with hydrazine and then formamide. wikipedia.org
Triazole System Formation
The formation of triazole systems can be achieved through reactions involving derivatives of this compound. A common strategy involves the [3+2] cycloaddition of azides with compounds containing a carbon-carbon triple bond or a reactive nitrile group. While direct reactions with this compound are not extensively documented, its derivatives can be transformed into precursors for triazole synthesis. For example, anti-microbial coumarin–triazole derivatives have been synthesized via the nucleophilic substitution reaction of a propargylated coumarin with dibromoalkanes and sodium azide (B81097). scispace.com Additionally, coumarin-derived azolyl ethanols, including triazolyl derivatives, have been prepared from the reaction of 7-(oxiran-2-ylmethoxy)-4-methyl-2H-chromen-2-one with various azoles. scispace.com
Azulene (B44059) Derivatives via Nucleophilic Additions
The synthesis of azulene derivatives from this compound is not a widely reported transformation. The primary reactivity of this compound involves its active methylene group and functional groups, which are typically exploited in condensation and cyclization reactions to form five- and six-membered heterocyclic rings.
Michael Addition Processes and Their Derivatives
The active methylene group in this compound makes it a suitable donor for Michael addition reactions. wikipedia.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The Michael reaction is a powerful tool for carbon-carbon bond formation and is used to synthesize a wide range of compounds. researchgate.net
The reaction proceeds by the addition of the enolate of this compound to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. masterorganicchemistry.comlibretexts.org The best Michael reactions typically occur when a stable enolate ion, like that derived from a 1,3-dicarbonyl compound, adds to an unhindered α,β-unsaturated ketone. libretexts.org The mechanism involves deprotonation of the active methylene group, nucleophilic attack on the β-carbon of the acceptor, and subsequent protonation. masterorganicchemistry.comlibretexts.org
The following table provides examples of Michael addition reactions involving ethyl cyanoacetate, a related compound, which illustrates the potential reactivity of this compound:
| Michael Donor | Michael Acceptor | Catalyst/Solvent | Product Type |
| Ethyl cyanoacetate | Diethyl ethylidenemalonate | RuH2(PPh3)4/THF | Diastereoselective addition product |
| Ethyl cyanoacetate | Methyl vinyl ketone | Hyperbranched polyglycerol modified with palmitoyl (B13399708) groups/Dichloromethane | Double Michael addition product |
| Ethyl cyanoacetate | Acrolein, methylvinylketone, and other enones | Various | Addition products |
Hydrolytic Transformations and Product Derivatization
This compound can undergo hydrolysis under both acidic and basic conditions. The ester and carbamoyl groups are susceptible to cleavage, leading to the corresponding carboxylic acid and/or amide derivatives. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide under more vigorous conditions.
A study on the alkaline hydrolysis of a related compound, ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate, revealed the formation of 2,4-bis-(1,2-benzisothiazol-3-yl)3-aminocrotononitrile–dimethylformamide, indicating a complex reaction pathway beyond simple hydrolysis. rsc.org The derivatization of the hydrolysis products can lead to a variety of other compounds. For instance, the carboxylic acid obtained from hydrolysis can be further reacted to form esters, amides, or acid chlorides, providing a route to a diverse range of functionalized molecules.
Rearrangement Reactions Involving the Compound (e.g., Curtius Rearrangement)
The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles to yield primary amines, carbamates, or ureas. wikipedia.orgrsc.org While this compound itself does not directly undergo the Curtius rearrangement, its carboxylic acid derivative, obtained via hydrolysis, can be converted to an acyl azide and subsequently rearranged. wikipedia.orgnih.gov
The process, known as the Darapsky degradation, allows for the conversion of an α-cyanoester to an amino acid. wikipedia.org In this sequence, the ester is first converted to an acyl hydrazine, which is then treated with nitrous acid to form the acyl azide. wikipedia.org Heating the acyl azide in the presence of an alcohol leads to a carbamate (B1207046) via the Curtius rearrangement. wikipedia.org Subsequent acid hydrolysis of both the carbamate and the nitrile group yields the final amino acid product. wikipedia.org
Recent research indicates that the thermal Curtius rearrangement is a concerted process, with the loss of nitrogen gas and the migration of the R-group occurring simultaneously. wikipedia.org This reaction has found broad applications in the synthesis of complex molecules, including the antiviral drug oseltamivir. wikipedia.org
Derivatives and Analogues: Rational Design and Synthetic Strategies
Systematic Structural Modifications and Functionalization Approaches
The chemical reactivity of ethyl 2-carbamoyl-2-cyanoacetate and related cyanoacetamides is characterized by the presence of both nucleophilic and electrophilic centers. researchgate.net The primary nucleophilic sites are the active methylene (B1212753) carbon (α-carbon) and the amide nitrogen, with the α-carbon generally being more reactive. researchgate.nettubitak.gov.tr The electrophilic sites are the carbonyl carbons of the ester and amide groups, and the nitrile carbon. researchgate.nettubitak.gov.tr This dual reactivity allows for a wide array of structural modifications.
Functionalization at the Active Methylene Group: The high acidity of the α-carbon proton makes this position the primary site for functionalization. It readily participates in a variety of carbon-carbon bond-forming reactions.
Knoevenagel Condensation: The active methylene group undergoes condensation with aldehydes and ketones to form α,β-unsaturated systems, which are key intermediates for further reactions. acs.org For instance, condensation with aromatic aldehydes proceeds efficiently to yield the corresponding E-isomers. acs.org
Substitution Reactions: The α-carbon can be readily alkylated or acylated, introducing further diversity into the molecular structure. researchgate.net These reactions typically proceed via the formation of an enolate intermediate in the presence of a suitable base.
Modifications of the Carbamoyl (B1232498) and Ester Groups: The amide and ester functionalities can be modified, although they are generally less reactive than the active methylene group.
Hydrolysis and Amidation: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to different amides via aminolysis. Similarly, the primary amide can be hydrolyzed or reacted further, though this often requires more forcing conditions.
Cyclization Reactions: The carbonyl and cyano groups are perfectly positioned to react with bidentate reagents, leading to the formation of various heterocycles. tubitak.gov.trresearchgate.net This is one of the most significant applications of cyanoacetamide derivatives.
Reactions Involving the Cyano Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. Its strong electron-withdrawing nature is crucial for activating the adjacent methylene group. e3s-conferences.org
The strategic and selective manipulation of these functional groups allows chemists to systematically modify the core structure of this compound, generating a library of derivatives with tailored properties for various applications in materials science and pharmaceutical development.
Exploration of Bioisosteric Replacements and Their Impact on Chemical Properties
Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical or biological properties, is a cornerstone of rational drug design. cambridgemedchemconsulting.comnih.gov Applying this concept to this compound allows for the fine-tuning of its chemical characteristics, such as reactivity, stability, polarity, and hydrogen bonding capacity. nih.govnih.gov
Amide Bioisosteres: The carbamoyl (amide) group is a frequent target for bioisosteric replacement to improve metabolic stability and pharmacokinetic profiles. nih.govdrughunter.com
Sulfonamides: Replacing the amide with a sulfonamide group introduces a different geometric and electronic environment. Sulfonamides are generally more resistant to enzymatic hydrolysis. drughunter.com
Heterocyclic Rings: Five-membered rings such as 1,2,4-triazoles, oxadiazoles, or imidazoles are common amide bioisosteres. drughunter.com These rings can mimic the hydrogen bond donor/acceptor properties of the amide bond while being incorporated into a more rigid and metabolically stable system. drughunter.com
Trifluoroethylamine: The trifluoroethylamine moiety has emerged as a non-classical amide isostere. drughunter.com The highly electronegative trifluoromethyl group mimics the carbonyl, while the adjacent amine's basicity is significantly reduced, keeping it largely un-ionized at physiological pH. drughunter.com
Nitrile Bioisosteres: The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor.
Tetrazole: A well-established bioisostere for carboxylic acids, the tetrazole ring can also be considered a replacement for the nitrile group in certain contexts, offering different steric and electronic properties while maintaining hydrogen bonding capabilities. nih.gov
Ester Bioisosteres: The ethyl ester group can also be modified to influence properties like solubility and hydrolysis rates.
Amides and Carboxylic Acids: Conversion of the ester to a secondary or tertiary amide (e.g., a Weinreb amide) or hydrolysis to the parent carboxylic acid are common modifications that significantly alter polarity and reactivity.
Alternative Esters: Changing the alcohol portion of the ester (e.g., from ethyl to tert-butyl) can be used to modulate steric hindrance and susceptibility to hydrolysis.
The following table summarizes potential bioisosteric replacements for the functional groups in this compound and their likely impact on chemical properties.
| Original Group | Bioisosteric Replacement | Potential Impact on Chemical Properties |
| **Amide (-CONH₂) ** | Sulfonamide (-SO₂NH₂) | Increased metabolic stability, altered H-bonding, different geometry. drughunter.com |
| 1,2,4-Triazole | Increased metabolic stability, rigidified conformation, mimics H-bonding. drughunter.com | |
| Trifluoroethylamine (-CH₂-NH-CF₃) | Increased metabolic stability, reduced basicity of amine. drughunter.com | |
| Nitrile (-CN) | Tetrazole | Altered electronics and sterics, introduces acidic properties. nih.gov |
| Nitro (-NO₂) | Increased electron-withdrawing strength, alters reactivity. | |
| Ester (-COOEt) | Carboxylic Acid (-COOH) | Increased polarity and acidity, potential for new interactions. |
| N-methoxy-N-methylamide (Weinreb Amide) | Increased stability to nucleophiles, intermediate for ketone synthesis. |
These replacements provide a rational framework for designing new analogues with potentially improved characteristics for specific synthetic or biological applications. The success of any given replacement is highly context-dependent and requires empirical validation. drughunter.com
Synthesis of Polyfunctionalized Heterocyclic Derivatives for Expanded Chemical Space
This compound and its N-substituted derivatives are exceptionally valuable building blocks for constructing a wide variety of polyfunctionalized heterocyclic systems. tubitak.gov.trresearchgate.net The strategic arrangement of the nitrile, amide, and active methylene groups allows for facile participation in multicomponent reactions and cyclocondensation pathways, leading to diverse chemical scaffolds. researchgate.netnih.gov These reactions often proceed in a one-pot fashion under mild conditions, providing efficient access to complex molecules. nih.gov
The primary utility of these reagents lies in their reaction with bidentate electrophiles or in multicomponent reactions involving an aldehyde and another nucleophile. tubitak.gov.tr This leads to the formation of highly substituted pyridines, pyrimidines, pyrazoles, and thiazoles, among others. nih.gov
Synthesis of Pyridine (B92270) Derivatives: Substituted 2-pyridones are readily synthesized from cyanoacetamide derivatives. For example, the reaction of an N-alkylated-2-cyanoacetamide with acetylacetone (B45752) in the presence of a base like potassium hydroxide (B78521) yields 3-cyano-2-pyridone derivatives. mdpi.com Multicomponent reactions involving a cyanoacetamide derivative, an aromatic aldehyde, and malononitrile (B47326) in the presence of a catalytic amount of piperidine (B6355638) afford highly functionalized 2-oxo-dihydropyridines. nih.gov
Synthesis of Pyrimidine (B1678525) Derivatives: The synthesis of pyrimidines can be achieved through various routes. One method involves the construction of the heterocyclic moiety on a solid support, followed by displacement with an amine to yield ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. researchgate.net Another approach involves the cyclization of appropriately substituted precursors, such as the reaction of certain pyridone derivatives with formic acid to yield pyrido[2,3-d]pyrimidines. nih.gov
Synthesis of Other Heterocycles: The versatility of the cyanoacetamide core extends to the synthesis of other important heterocyclic systems.
Pyrazoles: Reaction of cyanoacetamide derivatives with hydrazonoyl halides is a common method for preparing aminopyrazole derivatives. ekb.eg
Thiazoles: N-(5-methylthiazol-2-yl)acetamide, derived from the reaction of 5-methylthiazol-2-amine and ethyl cyanoacetate (B8463686), serves as a key precursor for a variety of fused thiazole (B1198619) systems. ekb.eg
The table below details several research findings on the synthesis of heterocyclic derivatives using cyanoacetamide precursors.
| Precursor(s) | Reagents / Conditions | Heterocyclic Product | Reference(s) |
| N-aryl-2-cyanoacetamide, Aromatic Aldehyde, Malononitrile | Piperidine, Ethanol (B145695), Reflux | 6-Amino-4-aryl-2-oxo-1-aryl-1,2-dihydropyridine-3,5-dicarbonitrile | nih.gov |
| N-alkyl-2-cyanoacetamide, Acetylacetone | KOH, Ethanol, Reflux | 1-Alkyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | mdpi.com |
| 2-Cyano-N-(thiazol-2-yl)acetamide, Hydrazonoyl Halide | Ethanol, Triethylamine | 5-Amino-1,3-diaryl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide | ekb.eg |
| 2-Amino-3-cyano-tetrahydrobenzothiophene, Ethyl Cyanoacetate | DMF | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | nih.govresearchgate.net |
| Precursor from above, Malononitrile, Benzaldehyde | Dioxane, DMF, TEA, Reflux | 6-Amino-1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-4-phenylpyridine-3,5-dicarbonitrile | nih.gov |
| N-[4-amino-5-cyano-6-(methylthio)pyridin-2-yl]-2-chloroacetamide, Ethyl mercaptoacetate | Ethanol, Triethylamine, Reflux | Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate | nih.gov |
These synthetic strategies highlight the role of this compound and its analogues as powerful tools for expanding chemical space and generating novel heterocyclic compounds.
Comparison with Related Compounds and Analogues in Synthesis
The synthetic utility of this compound is best understood by comparing it with its simpler structural analogues: ethyl cyanoacetate and cyanoacetamide. Each of these molecules possesses a unique combination of functional groups that dictates its specific reactivity and applications in organic synthesis.
Ethyl Cyanoacetate: This compound is arguably the most widely used of the three analogues. wikipedia.org It features an active methylene group flanked by a nitrile and an ester group. wikipedia.org Its reactivity is dominated by the acidic methylene protons, making it a classical substrate for Knoevenagel condensations, Michael additions, and alkylations. wikipedia.org Many syntheses begin with ethyl cyanoacetate, which is then used to prepare N-substituted cyanoacetamides by reaction with a primary amine. tubitak.gov.trmdpi.comnih.govekb.eg This two-step process (amination followed by cyclization) is a common strategy to access heterocyclic structures that could otherwise be made from an N-substituted analogue of this compound. For example, heating an amine with ethyl cyanoacetate is a standard method to produce the corresponding N-substituted cyanoacetamide, which is then used as the key building block for further transformations. tubitak.gov.trmdpi.com
Cyanoacetamide: Cyanoacetamide contains an active methylene group between a nitrile and a primary amide. Its reactivity profile is similar to that of ethyl cyanoacetate, serving as a versatile precursor for a multitude of heterocyclic compounds. tubitak.gov.trresearchgate.net The presence of the amide NH₂ protons provides additional reaction sites compared to ethyl cyanoacetate. It is often used in multicomponent reactions to synthesize pyridines and pyrimidines. The primary difference from this compound is the lack of the ester group, which simplifies the structure but also removes a potential reaction handle.
This compound: This compound is a trisubstituted methane (B114726) derivative where the α-carbon is attached to three electron-withdrawing groups. This makes the single α-proton exceptionally acidic, even more so than the methylene protons in ethyl cyanoacetate or cyanoacetamide. However, being monosubstituted at the α-position (after deprotonation) limits its role as a nucleophile in certain reaction sequences compared to its methylene-containing analogues. Its primary synthetic value lies in its use as a pre-functionalized building block. When a synthetic route requires a scaffold with precisely these three functional groups (nitrile, ester, and amide) converging at a single carbon, this compound is the ideal starting material, circumventing the need for sequential C-functionalization steps.
The following table provides a comparative summary of these compounds.
| Compound | Key Features | Primary Synthetic Role |
| Ethyl Cyanoacetate | Active methylene, ester, nitrile | Workhorse for C-C bond formation (Knoevenagel, Michael); precursor to N-substituted cyanoacetamides. e3s-conferences.orgwikipedia.org |
| Cyanoacetamide | Active methylene, primary amide, nitrile | Versatile precursor for heterocycles, especially pyridines and pyrimidines. tubitak.gov.trresearchgate.net |
| This compound | Highly acidic methine, ester, amide, nitrile | Pre-functionalized scaffold for direct incorporation of a C(COOEt)(CN)(CONH₂) unit. |
Applications in Advanced Organic Synthesis and Material Sciences
Role as a Versatile Intermediate in Complex Organic Molecule Assembly
The reactivity of Ethyl 2-carbamoyl-2-cyanoacetate makes it a powerful tool for the construction of intricate molecular architectures, particularly heterocyclic systems. Its utility stems from its ability to participate in a variety of condensation and cyclization reactions.
The presence of an acidic methylene (B1212753) group, positioned between the electron-withdrawing nitrile and ester groups, allows for its use in condensation reactions such as the Knoevenagel condensation. wikipedia.org This reactivity is fundamental to its role in multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product. These one-pot syntheses are highly efficient for creating molecular diversity. nih.gov For instance, related cyanoacetic acid derivatives are starting materials for a wide array of MCR scaffolds.
One of the key reaction pathways for related nitrile-containing compounds is the Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles catalyzed by a base to form cyclic ketones after hydrolysis. wikipedia.orglscollege.ac.in This reaction highlights a potential route for this compound to form cyclic structures, which are central to many complex molecules. The compound can be used to synthesize a variety of heterocyclic compounds such as dihydropyridinecarbonitriles through reactions with chalcones in the presence of ammonium (B1175870) acetate (B1210297). researchgate.net
Utilization as a Building Block for Privileged Scaffolds in Medicinal Chemistry Research
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. This compound is an important precursor for the synthesis of such scaffolds, most notably the 2-pyridone core.
The 2-pyridone ring system is a prominent feature in numerous biologically active compounds and pharmaceuticals. The synthesis of substituted 3-cyano-2-pyridones can be achieved through a one-pot, four-component reaction involving an aldehyde, an acetophenone (B1666503) derivative, ammonium acetate, and a cyanoacetate (B8463686) derivative like this compound. researchgate.net This approach allows for the efficient generation of a library of 2-pyridone compounds with diverse substitutions. researchgate.net These MCRs are often performed under eco-friendly conditions, sometimes utilizing microwave assistance to improve yields and reduce reaction times. sciforum.net The resulting 3-cyano-2-pyridone derivatives are not only of interest for their potential biological activities but also as fluorescent scaffolds for imaging and sensing applications. mdpi.comsciforum.net
| Scaffold | General Structure | Significance | Synthetic Route |
|---|---|---|---|
| 2-Pyridone | ![]() | Core of many CNS-active agents, cardiotonics, and anti-inflammatory drugs. | Four-component reaction of an aldehyde, a ketone, this compound, and ammonium acetate. researchgate.net |
| 2-Amino-3-cyanopyridine | ![]() | Precursors for therapeutic agents with various biological activities. nih.gov | Multicomponent reaction of an aldehyde, malononitrile (B47326), a ketone, and ammonium acetate. nih.gov |
| Pyrazolo[3,4-b]pyrazine | ![]() | Scaffold for kinase inhibitors and other targeted therapies. | Intramolecular Thorpe-Ziegler cyclization of a precursor derived from a pyrazine (B50134) carbonitrile. researchgate.net |
Precursor in the Development of Functional Materials and Polymers
The application of this compound extends beyond organic synthesis into the realm of materials science. It is identified as a material building block and an organic monomer for the creation of Covalent Organic Frameworks (COFs). bldpharm.com
COFs are a class of crystalline, porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov Their ordered, porous structures give them high surface areas and tunable properties, making them promising for applications in gas storage, separation, and catalysis. nih.govnih.gov The synthesis of COFs relies on the principle of reticular chemistry, where molecular building blocks with specific geometries and functionalities are designed to self-assemble into extended, periodic networks. nih.gov
This compound, with its multiple reactive functional groups (specifically the carbamoyl (B1232498) and nitrile moieties), can act as a node or linker in the formation of a COF. For example, the amine functionality of the carbamoyl group can undergo condensation reactions with aldehyde-functionalized monomers to form imine-linked or β-ketoenamine-linked frameworks. The nitrile group can also be a site for post-synthetic modification or participate in framework-forming reactions. The ability to create highly crystalline cyanurate-linked COFs through dynamic nucleophilic aromatic substitution has been demonstrated, showcasing a pathway where nitrile-derived or triazine precursors could be employed. researchgate.net While the polymerization of the related compound ethyl 2-cyanoacrylate to form polymers like Poly(ethyl 2-cyanoacrylate) is well-known, the utility of this compound lies more in the construction of ordered, porous networks like COFs rather than linear-chain polymers. nih.govcas.org
| Property | Description | Relevance of this compound |
|---|---|---|
| Crystallinity | Highly ordered, periodic structures formed through reversible covalent bond formation. nih.gov | The defined geometry of the monomer contributes to the overall order of the resulting framework. |
| Porosity | Permanent, well-defined micropores or mesopores with high surface area. nih.gov | The size and shape of the monomer dictate the pore dimensions and topology of the COF. |
| Functionality | Chemical functionalities can be pre-designed into the building blocks or introduced post-synthetically. nih.gov | The carbamoyl and ester groups provide sites for hydrogen bonding and further functionalization. |
| Stability | Frameworks are linked by strong covalent bonds, leading to high thermal and chemical stability. researchgate.net | Enables the use of the resulting materials in demanding applications like catalysis and separations. |
Mechanistic Elucidation and Theoretical/computational Studies
Computational Chemistry Applications in Reaction Analysis
Computational chemistry has emerged as a powerful tool to complement experimental findings, providing insights into the electronic structure, reactivity, and selectivity of chemical reactions.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules. For derivatives of cyanoacetamide, DFT calculations, often using the B3LYP functional with various basis sets like 6-31++G(d,p) and 6-311++G(d,p), have been employed to determine optimal molecular geometries, vibrational frequencies, and electronic charge distributions. tandfonline.com
Studies on related cyanoacetamide derivatives, such as 2-cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), have utilized DFT to analyze their frontier molecular orbitals (HOMO and HOMO-LUMO), which are crucial for understanding their reactivity. tandfonline.com The calculated HOMO-LUMO energy gap helps in determining the molecule's stability and its propensity to engage in chemical reactions. For instance, a smaller energy gap generally indicates higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule, offering predictions for how it will interact with other reagents. tandfonline.com
While specific DFT studies on ethyl 2-carbamoyl-2-cyanoacetate are not extensively documented in publicly available literature, the computational analysis of the closely related cyanoacetamide provides a valuable reference. High-level theoretical computations have been used to study the formation of protonated cyanoacetamide, a key step in understanding its potential presence in interstellar space. nih.govresearchgate.netnih.govaanda.org These studies have explored the potential energy surface and determined the stability of different isomers. nih.govresearchgate.net
Table 1: Representative Theoretical Data for Cyanoacetamide Derivatives
| Compound | Computational Method | Key Findings |
| 2-Cyano-N-cyclopropylacetamide (2CCPA) | DFT/B3LYP/6-311++G(d,p) | Optimized geometry, vibrational frequencies, HOMO-LUMO analysis, MEP mapping. tandfonline.com |
| 2-Cyano-N-(1-phenylethyl)acetamide (2CPEA) | DFT/B3LYP/6-311++G(d,p) | Optimized geometry, vibrational frequencies, HOMO-LUMO analysis, MEP mapping. tandfonline.com |
| Protonated Cyanoacetamide | High-level theoretical computations | Explored potential energy surface, determined isomer stability. nih.govresearchgate.netnih.govaanda.org |
This table is for illustrative purposes and synthesizes data from studies on related compounds.
Computational modeling plays a crucial role in predicting the most likely pathways for a chemical reaction and understanding the factors that govern its selectivity. For molecules with multiple reactive centers like this compound, these predictions are particularly important.
Theoretical studies on the formation of interstellar cyanoacetamide have detailed the exploration of its potential energy surface to elucidate plausible gas-phase reaction routes. nih.govresearchgate.netnih.govaanda.org These investigations have identified exothermic reaction pathways with no net activation barrier, suggesting feasible formation mechanisms under interstellar conditions. nih.govresearchgate.netnih.govaanda.org Such computational explorations of reaction coordinates and transition states are fundamental to predicting reaction outcomes.
Crystallographic Studies for Structural Characterization
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for this compound (CAS No. 6825-65-6) is not found in the primary literature, crystallographic data for several related ethyl cyanoacetate (B8463686) derivatives have been reported. These structures provide valuable insights into the conformational preferences and packing arrangements of molecules containing the ethyl 2-cyanoacetate framework.
Table 2: Crystallographic Data for Selected Ethyl Cyanoacetate Derivatives
| Compound | Key Structural Features |
| Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate | Twist-boat conformation of the dithiane ring; specific dihedral angle between the ethyl acetate (B1210297) group and the ring. nih.gov |
| Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate | Presence of intramolecular N—H⋯O hydrogen bonds; layered packing structure. researchgate.net |
This table presents data from crystallographic studies of related compounds to infer potential structural characteristics.
Investigation of Biological Activities of Derivatives and Analogues Excluding Clinical, Dosage, and Safety Data
Research on Antimicrobial Activities of Derivatives
Derivatives of ethyl 2-carbamoyl-2-cyanoacetate have demonstrated notable antimicrobial properties. For instance, a series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives were synthesized and evaluated for their cytotoxic activities. nih.gov Among these, compounds 11 and 12 exhibited the most potent effects. nih.gov
Another study focused on new hybrid compounds of 2-mercaptobenzothiazole (B37678) and various aryl amines. nih.gov Compounds 2b , 2c , and 2i from this series showed significant antibacterial activity, comparable to the standard drug levofloxacin. nih.gov These compounds were effective against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, compounds 2i , 2b , and 2c displayed significant antibiofilm activity, with compound 2i reducing biofilm formation in S. aureus and K. pneumonia by 82% and 85%, respectively, at a concentration of 100 μ g/100 μL. nih.gov
The carbocyclic analogue of 5-ethyl-2'-deoxyuridine (EDU) has been shown to inhibit the replication of herpes simplex viruses type 1 and type 2 in Vero cells. nih.gov Similarly, the carbocyclic analogue of 5-ethynyl-2'-deoxyuridine (B1671113) demonstrated modest activity against these viruses. nih.gov
| Derivative/Analogue | Antimicrobial Activity | Source |
| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives (Compounds 11 & 12) | Cytotoxic activity | nih.gov |
| 2-Mercaptobenzothiazole hybrid compounds (2b, 2c, 2i) | Significant antibacterial activity against Gram-positive and Gram-negative bacteria; significant antibiofilm activity | nih.gov |
| Carbocyclic analogue of 5-ethyl-2'-deoxyuridine (EDU) | Inhibits replication of herpes simplex viruses type 1 and 2 | nih.gov |
| Carbocyclic analogue of 5-ethynyl-2'-deoxyuridine | Modest activity against herpes simplex viruses type 1 and 2 | nih.gov |
Studies on Anti-inflammatory Potential of Derivatives
The anti-inflammatory potential of this compound derivatives has been a significant area of investigation. A study on carbamoylmethyl ester derivatives of ibuprofen (B1674241) and naproxen (B1676952) revealed that the naproxen derivatives (9-12 ) were significantly more potent in their anti-inflammatory activity than the ibuprofen derivatives (5-8 ). nih.gov The anti-inflammatory activity of the naproxen derivatives ranged from 66.99% to 87.82% inhibition. nih.gov Specifically, compounds 9 and 10 showed 83.91% and 87.82% inhibition of inflammation, respectively. nih.gov
Another study synthesized a pivalate-based Michael product, MAK01 , which demonstrated significant anti-inflammatory and analgesic potential. nih.gov In vitro assays showed that MAK01 had significant anti-COX-1 activity, with inhibition levels ranging from 31.53% to 64.79% at concentrations from 62.50 to 1000 μg/mL, and an IC50 of 314 μg/mL. nih.gov The compound also considerably inhibited the 5-LOX enzyme, with an IC50 value of 105 μg/mL. nih.gov
Research on aldehydic and carboxylic acid derivatives also highlighted potent anti-inflammatory agents. researchgate.net Compounds FM10 and FM12 showed encouraging results in in vivo analgesic and anti-inflammatory models. researchgate.net In vitro, compounds FM4 , FM10 , and FM12 were leading compounds with IC50 values of 0.74, 0.69, and 0.18 µM, respectively, in a COX-2 assay. researchgate.net
| Derivative/Analogue | Anti-inflammatory Activity | Source |
| Carbamoylmethyl ester derivatives of Naproxen (9-12) | 66.99% - 87.82% inhibition of inflammation | nih.gov |
| Pivalate-based Michael product (MAK01) | Significant anti-COX-1 and 5-LOX enzyme inhibition | nih.gov |
| Aldehydic and Carboxylic Acid Derivatives (FM10, FM12) | Potent in vivo analgesic and anti-inflammatory activity; significant in vitro COX-2 inhibition | researchgate.net |
Exploration of Anticancer Research on Derivatives
The anticancer properties of this compound derivatives have been explored in various studies. A novel series of (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives were designed as potent STAT3-targeting anticolorectal cancer agents. nih.gov Among these, compound NW16 exhibited remarkable antiproliferative activity against HCT116 cells with an IC50 value of 0.28 μM. nih.gov In vivo studies also showed significant tumor-suppressive effects. nih.gov
Novel N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives were synthesized and evaluated for their cytotoxic activities against a panel of human cancer cell lines. nih.gov Compounds 11 and 12 showed the highest cytotoxicity against prostate (PC3) and liver (HepG2) cancer cells. nih.gov Their mechanism of action was found to be cytocidal, inducing apoptosis through the up-regulation of caspases-3 and -9, and they also exhibited anti-metastatic and anti-angiogenic effects. nih.gov
The synthesis of a biologically active benzofuran (B130515) derivative, Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, and its methyl derivative was reported. researchgate.net The methyl derivative showed good cytotoxic activity against the HCT 116 cell line with an IC50 of 8.5 μg/mL. researchgate.net
| Derivative/Analogue | Anticancer Activity | Target/Cell Line | Source |
| (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivative (NW16) | Antiproliferative activity (IC50 = 0.28 μM), tumor-suppressive effects | HCT116 (colorectal cancer) | nih.gov |
| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives (11, 12) | Cytotoxic, apoptotic, anti-metastatic, anti-angiogenic | PC3 (prostate), HepG2 (liver) | nih.gov |
| Methyl derivative of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | Cytotoxic activity (IC50 = 8.5 μg/mL) | HCT 116 (colon cancer) | researchgate.net |
Enzyme Inhibition and Modulation Studies
Derivatives of this compound have been investigated as inhibitors of various enzymes. A study on imidazopyridine derivatives with a 2-cyanoacrylamide moiety identified them as novel inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1). nih.gov One derivative, 13h , exhibited potent TAK1 inhibitory activity with an IC50 of 27 nM and demonstrated a reversible reaction with β-mercaptoethanol, suggesting its potential as a reversible covalent inhibitor. nih.gov
Novel N-substituted sulfonyl amide derivatives incorporating a 1,3,4-oxadiazol structural motif were found to be highly potent inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs). nih.gov The inhibition constants (Ki) for these compounds were in the nanomolar range for AChE (23.11–52.49 nM), hCA I (18.66–59.62 nM), and hCA II (9.33–120.80 nM). nih.gov
| Derivative/Analogue | Enzyme Target | Inhibitory Activity (IC50/Ki) | Source |
| Imidazopyridine derivative (13h) | TAK1 | IC50 = 27 nM | nih.gov |
| N-substituted sulfonyl amide derivatives (6a–j) | AChE, hCA I, hCA II | Ki = 23.11–52.49 nM (AChE), 18.66–59.62 nM (hCA I), 9.33–120.80 nM (hCA II) | nih.gov |
Herbicidal Activity Investigations of Related Derivatives
Research has also extended to the herbicidal activities of derivatives. A series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates were synthesized and shown to be herbicidal inhibitors of photosystem II (PSII) electron transport. nih.gov One particular compound, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, exhibited excellent herbicidal activities at a low dose of 75 g/ha. nih.gov
Similarly, a series of 2-cyano-3-(substituted)pyridinemethylaminoacrylates were synthesized as PSII inhibitors. researchgate.net Some of these compounds, especially (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-alkoxypyridin-3-yl)methaneaminoacrylate, displayed excellent herbicidal activities. researchgate.net
Furthermore, quinoxalinyloxy phenoxy propanoic acid derivatives have been found to show excellent herbicidal activity against grass weeds. scispace.com The compound with code No. NCI-96683 was particularly potent against both annual and perennial grasses with no significant phytotoxicity to broadleaf crops. scispace.com
| Derivative/Analogue | Herbicidal Activity | Mechanism of Action | Source |
| (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate | Excellent herbicidal activity at 75 g/ha | PSII electron transport inhibition | nih.gov |
| (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-alkoxypyridin-3-yl)methaneaminoacrylate | Excellent herbicidal activity | PSII inhibition | researchgate.net |
| Quinoxalinyloxy phenoxy propanoic acid derivative (NCI-96683) | Potent activity against annual and perennial grasses | Not specified | scispace.com |
Antioxidant Activity Research of Synthesized Analogues
The antioxidant potential of analogues of this compound has been another focus of research. A study on aldehydic and their corresponding carboxylic acid derivatives revealed that the carboxylic acid group can contribute to strong antioxidant activities. researchgate.net
| Derivative/Analogue | Antioxidant Activity | Source |
| Carboxylic acid derivatives of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals | Strong antioxidant activities | researchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of ethyl 2-carbamoyl-2-cyanoacetate will likely pivot towards efficiency and sustainability, moving beyond traditional multi-step procedures. Current methods often rely on the synthesis of precursors like ethyl cyanoacetate (B8463686), which can be prepared through the esterification of cyanoacetic acid or the reaction of sodium chloroacetate (B1199739) with sodium cyanide, followed by esterification. orgsyn.orgprepchem.come3s-conferences.org A common subsequent step would be the amidation of the ester, for which a known analogue is the conversion of ethyl cyanoacetate to 2-cyanoacetamide (B1669375) using concentrated ammonia. orgsyn.org
Future research should aim to develop a direct, one-pot synthesis of this compound. This could involve exploring novel catalytic systems that can orchestrate the simultaneous or sequential introduction of the carbamoyl (B1232498) and cyano groups onto an acetate (B1210297) backbone. The use of greener catalysts, such as heteropoly acids which have proven effective in the synthesis of ethyl cyanoacetate, could be a key area of investigation. e3s-conferences.org Furthermore, enzymatic or chemo-enzymatic strategies could offer high selectivity and milder reaction conditions, aligning with the principles of green chemistry. The development of continuous flow processes represents another promising avenue, potentially offering enhanced control over reaction parameters, improved safety, and easier scalability compared to batch production.
Expanding the Scope in Multicomponent and Heterocyclic Chemistry
The trifunctional nature of this compound makes it an ideal candidate for exploitation in multicomponent reactions (MCRs), which are highly valued for their ability to construct complex molecules in a single, efficient step. Its structural cousins, cyanoacetamides, are already workhorses in this field, participating in well-known MCRs like the Gewald three-component reaction to form highly substituted 2-aminothiophenes and in Friedländer-type reactions to produce 2-aminoquinolines. acs.orgnih.govnih.gov
Future work should systematically explore the reactivity of this compound in these and other MCRs. The interplay between the activated methylene (B1212753), nitrile, and carbamoyl groups could lead to the discovery of entirely new reaction pathways and access to novel molecular scaffolds. This compound is a prime precursor for a vast array of heterocyclic systems. Ethyl cyanoacetate is a known starting material for pharmaceuticals like allopurinol (B61711) and folic acid. wikipedia.org Similarly, the reactivity of the cyanoacetamide moiety is frequently harnessed to build diverse five- and six-membered heterocycles. researchgate.netsciforum.net Research should focus on using this compound to target new libraries of pyridones, pyrimidines, thiazoles, and pyrazoles, potentially leading to compounds with unique biological or material properties.
Integration with Advanced Computational Modeling and Data-Driven Discovery
The advancement of computational chemistry offers powerful tools to accelerate the exploration of this compound's potential. Density Functional Theory (DFT) calculations, which have already been applied to other cyanoacetamide derivatives, can be employed to predict the molecule's geometric and electronic properties. tandfonline.comresearchgate.net Such studies can elucidate its reactivity, identify the most likely sites for electrophilic and nucleophilic attack, and rationalize reaction outcomes, thereby guiding experimental design and saving significant laboratory time and resources. researchgate.net
Molecular docking simulations represent another key computational tool, allowing researchers to virtually screen this compound and its derivatives against the active sites of biological targets like enzymes or receptors. tandfonline.com This can help prioritize the synthesis of compounds with the highest probability of exhibiting a desired biological effect. Looking further ahead, the integration of machine learning and artificial intelligence (AI) holds transformative potential. researchgate.net By training algorithms on existing reaction data from related compounds, AI models could predict the outcomes of new reactions, suggest optimal synthesis conditions, and even design novel MCRs involving this compound. This data-driven approach could rapidly expand the known chemical space accessible from this versatile building block.
Exploration of New Applications in Specialized Chemical Fields
Building on the known biological activities of related structures, a major future direction will be the exploration of this compound derivatives in medicinal chemistry and materials science.
Medicinal Chemistry: The cyanoacetamide scaffold is a recognized pharmacophore present in compounds with antioxidant and antibacterial properties. rjpbcs.com Furthermore, derivatives have been synthesized and evaluated as potential enzyme inhibitors. nih.gov Research has also shown that complex heterocyclic systems derived from cyanoacetamide building blocks can act as α-helix mimetics, a strategy used to disrupt protein-protein interactions in diseases like cancer. nih.gov Therefore, a systematic investigation into the biological activity of heterocycles derived from this compound is warranted. Screening libraries of these novel compounds against a range of biological targets could lead to the discovery of new therapeutic agents.
Q & A
Q. What synthetic protocols are recommended for preparing Ethyl 2-carbamoyl-2-cyanoacetate, and how is purity ensured?
this compound can be synthesized via coupling reactions using reagents like Boc-Oxyma (Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate), which enables racemization-free amidation and esterification. Equimolar ratios of reactants are critical to minimize side products . Purity (>98%) is typically verified using HPLC or UHPLC with protocols similar to those described for related cyanoacetate derivatives, followed by recrystallization or column chromatography .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Structural validation requires a combination of:
- NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 to identify key functional groups (e.g., cyano, carbamoyl, and ethyl ester moieties). For example, the ethyl group typically appears as a triplet at δ ~1.23 ppm (1H) and a quartet at δ ~4.20 ppm (13C) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Elemental Analysis : To validate empirical formulas .
Q. What storage conditions optimize the stability of this compound?
Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or degradation of the cyano and carbamoyl groups. Shelf life typically exceeds two years under these conditions, as observed for structurally similar esters .
Advanced Research Questions
Q. How does the reactivity of this compound compare in peptide coupling versus heterocyclic synthesis?
The compound’s dual electrophilic sites (cyano and carbamoyl groups) allow diverse reactivity. In peptide synthesis, it acts as a coupling reagent analog to Boc-Oxyma, facilitating amide bond formation without racemization. In heterocyclic systems, the cyano group participates in cyclization reactions, such as forming pyridine or pyrimidine derivatives under basic conditions. Reaction efficiency depends on solvent polarity and temperature, with DMF or THF preferred for polar intermediates .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) for this compound derivatives?
Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. For example, DMSO-d6 may stabilize enolic forms, altering chemical shifts. Mitigation strategies include:
Q. How can computational modeling enhance the design of this compound-based catalysts or inhibitors?
Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites, guiding modifications for target interactions (e.g., enzyme active sites). For instance, the carbamoyl group’s hydrogen-bonding capacity can be optimized for inhibitor design using software like Gaussian or ORCA. Crystallographic data from related compounds (e.g., Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate) provide templates for molecular docking .
Q. What experimental controls are critical when studying the kinetic stability of this compound in aqueous media?
- pH Buffers : Maintain specific pH ranges (e.g., pH 4–7) to prevent premature hydrolysis.
- Temperature Gradients : Assess Arrhenius behavior to extrapolate shelf life.
- Isotopic Labeling : Use 13C-labeled compounds to track degradation pathways via LC-MS .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., IR + NMR) and replicate experiments under controlled humidity/temperature .
- Safety Protocols : Adopt PPE guidelines and waste disposal methods specified for cyano-containing compounds to mitigate toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[3,4-b]pyrazine structure](https://i.imgur.com/EXAMPLE3.png)
